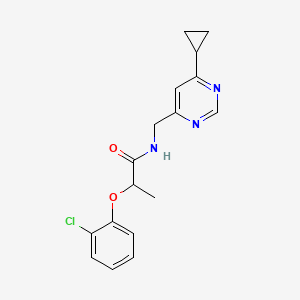![molecular formula C20H26ClN3O4S B2472348 2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216403-91-6](/img/structure/B2472348.png)
2-(2,3-Dimethoxybenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities . The presence of a carboxamide moiety (CONH2) in such derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as indole 2 and 3-carboxamide derivatives, are synthesized using conventional techniques .Molecular Structure Analysis
The compound contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring. The compound also contains a carboxamide group, which is known to form hydrogen bonds with various enzymes and proteins .Scientific Research Applications
Antimycobacterial Applications
- Development of Antimycobacterial Agents : A study by Nallangi et al. (2014) explored derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide for antimycobacterial properties. They synthesized twenty derivatives and evaluated their efficacy against Mycobacterium tuberculosis. The study found that some compounds exhibited significant activity, surpassing that of conventional antimycobacterial drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
Antibacterial and Antifungal Applications
- Synthesis and Antibacterial Activity : Doshi et al. (2015) synthesized 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues and tested them for antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds in inhibiting bacterial growth (Doshi et al., 2015).
- Antimicrobial Activity of Pyrano[2,3-c]pyridines : Zhuravel et al. (2005) investigated the antimicrobial activities of novel pyrano[2,3-c]pyridine derivatives, demonstrating significant efficacy against various bacterial and fungal strains. Their results suggest these compounds could be effective alternatives to standard antimicrobial drugs (Zhuravel et al., 2005).
Anti-inflammatory Applications
- Prognosis of Anti-inflammatory Activity : Chiriapkin et al. (2021) presented a method for synthesizing tetrahydrothienopyrimidine derivatives with potential anti-inflammatory activity. They identified compounds with promising anti-inflammatory properties, suggesting further exploration into their biological activity (Chiriapkin et al., 2021).
Anticancer Applications
- Cytotoxicity Against Cancer Cell Lines : Joyce Hung et al. (2014) synthesized a variety of thieno[2,3-b]pyridines-2-carboxamides derivatives and assessed their antiproliferative activity against cancer cell lines. They found that certain derivatives exhibited significant activity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Synthesis and Characterization
- Development of Novel Derivatives : Research by Samala et al. (2014) focused on designing and synthesizing novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives. They evaluated their compounds for Mycobacterium tuberculosis inhibition, highlighting the potential of these compounds in treating bacterial infections (Samala et al., 2014).
- Characterization of Analogues : The study by Talupur et al. (2021) involved the synthesis and characterization of thiophene-2-carboxamides derivatives, along with assessments of their biological activity and molecular docking studies. This research contributes to understanding the structure-activity relationships of these compounds (Talupur et al., 2021).
Future Directions
properties
IUPAC Name |
2-[(2,3-dimethoxybenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.ClH/c1-4-9-23-10-8-12-15(11-23)28-20(16(12)18(21)24)22-19(25)13-6-5-7-14(26-2)17(13)27-3;/h5-7H,4,8-11H2,1-3H3,(H2,21,24)(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWASLKTVGKUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)
![2-[5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2472266.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)



![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)

![(E)-3-methyl-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2472279.png)




![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2472286.png)